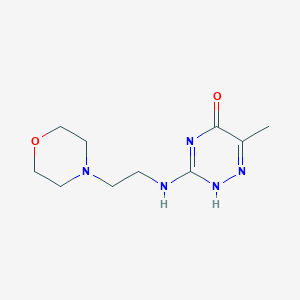

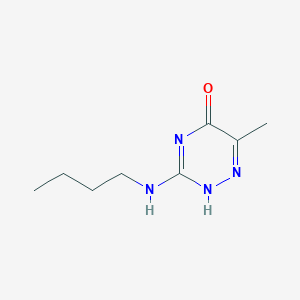

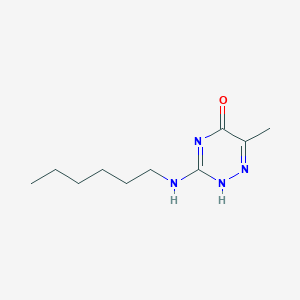

N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine, also known as CGS-15943, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in regulating various physiological processes, such as sleep, inflammation, and cardiovascular function. Adenosine A1 receptor is widely distributed in the central nervous system and peripheral tissues, and its dysfunction has been implicated in various pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.

Mecanismo De Acción

N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine acts as a competitive antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that inhibits adenylate cyclase and reduces cAMP levels in the cell. By blocking the binding of adenosine to its receptor, N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine prevents the downstream signaling of the receptor, resulting in the inhibition of its physiological effects.

Biochemical and Physiological Effects

N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has been shown to have various biochemical and physiological effects, depending on the tissue and experimental conditions. For example, it has been shown to increase wakefulness and reduce slow-wave sleep in rats, indicating a role of adenosine A1 receptor in sleep regulation. It has also been shown to impair memory retrieval and increase anxiety-like behavior in mice, suggesting a role of adenosine A1 receptor in cognitive and emotional processes. Moreover, it has been shown to reduce pain perception in models of neuropathic pain, indicating a potential therapeutic use of adenosine A1 receptor antagonists in pain management.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptor, which allows for the specific modulation of its signaling pathway. It is also relatively stable and soluble in water, which facilitates its administration and handling in experiments. However, it has some limitations, such as its potential off-target effects and the variability of its effects across species and experimental conditions. Therefore, it is important to use appropriate controls and validate the results with complementary approaches.

Direcciones Futuras

N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has opened up several avenues for future research on adenosine A1 receptor and its role in health and disease. Some of the possible future directions are:

1. Investigation of the molecular and cellular mechanisms of adenosine A1 receptor signaling and its interaction with other signaling pathways.

2. Development of more selective and potent adenosine A1 receptor antagonists and agonists for therapeutic use in various conditions.

3. Elucidation of the role of adenosine A1 receptor in the pathophysiology of neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, and depression.

4. Exploration of the potential of adenosine A1 receptor as a target for drug discovery in cancer and cardiovascular diseases.

5. Integration of adenosine A1 receptor research with other omics approaches, such as genomics, proteomics, and metabolomics, to provide a comprehensive understanding of its function and regulation.

Métodos De Síntesis

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has been described in the literature. The method involves the condensation of 4,6-dimethyl-2-pyrimidinamine with 3-chloropropylmorpholine in the presence of a base, such as potassium carbonate, in a polar solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Aplicaciones Científicas De Investigación

N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has been extensively used as a pharmacological tool to study the role of adenosine A1 receptor in various physiological and pathological processes. For example, it has been used to investigate the effects of adenosine A1 receptor on sleep-wake cycle, memory, anxiety, and pain perception. In addition, it has been used to study the neuroprotective effects of adenosine A1 receptor activation in models of ischemia, epilepsy, and neurodegenerative diseases.

Propiedades

Nombre del producto |

N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine |

|---|---|

Fórmula molecular |

C13H22N4O |

Peso molecular |

250.34 g/mol |

Nombre IUPAC |

4,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine |

InChI |

InChI=1S/C13H22N4O/c1-11-10-12(2)16-13(15-11)14-4-3-5-17-6-8-18-9-7-17/h10H,3-9H2,1-2H3,(H,14,15,16) |

Clave InChI |

PCZZFCRSTDGBLU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |

SMILES canónico |

CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[Butyl(ethyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B254597.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)

![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)

![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)

![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)